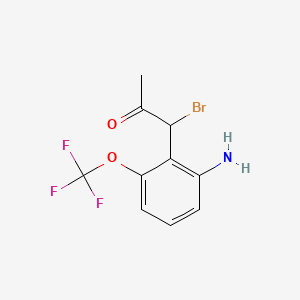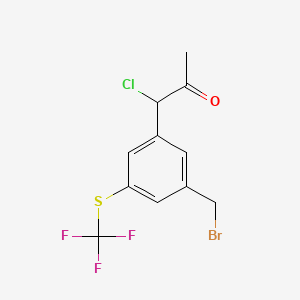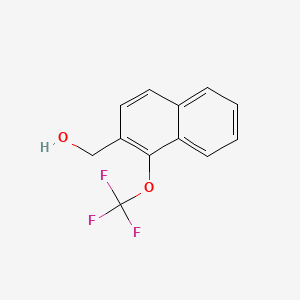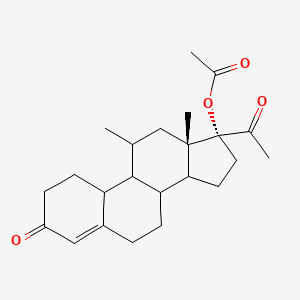
Norprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norprogesterone is synthesized through a series of chemical reactions. One notable method involves the Birch reduction of 3-methoxy-estradiol to produce a 19-nortestosterone derivative, which is then transformed through several chemical steps into 19-norprogesterone . This method was developed by G. Rosenkranz and C. Djerassi in 1951 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Norprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced progestins.
Substitution: Introduction of functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydroxylated derivatives: Resulting from oxidation reactions.
Reduced progestins: Formed through reduction processes.
Functionalized steroids: Produced via substitution reactions.
Applications De Recherche Scientifique
Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating reproductive processes.
Medicine: Utilized in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: Employed in the production of synthetic hormones and related pharmaceuticals.
Mécanisme D'action
Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension . Additionally, it influences reproductive physiology by modulating the endometrial environment and inhibiting ovulation .
Comparaison Avec Des Composés Similaires
Progesterone: The natural hormone with similar progestogenic activity.
Norethindrone: A synthetic progestin derived from 19-nortestosterone.
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Comparison: Norprogesterone is unique in its structural simplicity, lacking the C19 methyl group found in progesterone. This structural difference enhances its progestogenic potency compared to progesterone . Unlike norethindrone, which is orally active, this compound is primarily active when administered parenterally . Medroxyprogesterone acetate, while similar in function, has a different chemical structure and pharmacokinetic profile .
Propriétés
Formule moléculaire |
C23H32O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |
Clé InChI |
IWSXBCZCPVUWHT-SNOJSKPISA-N |
SMILES isomérique |
CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
SMILES canonique |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
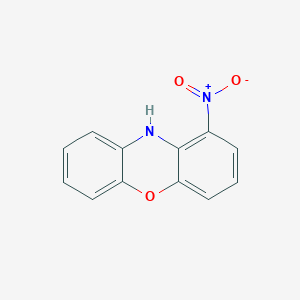
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
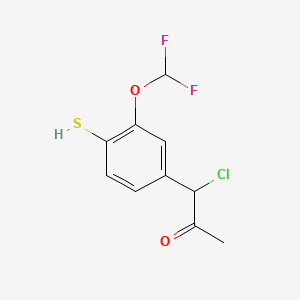

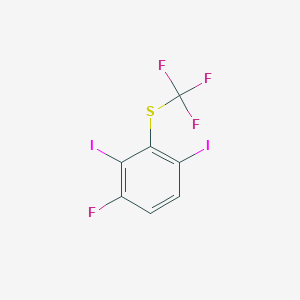
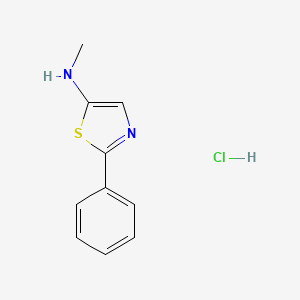
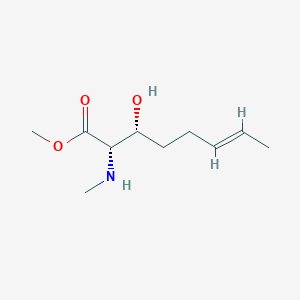
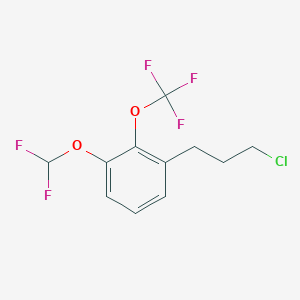
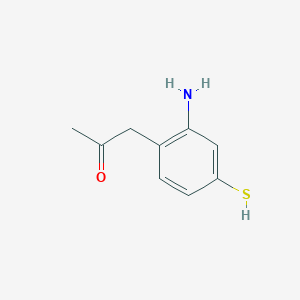
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
